molecular formula C8H7BrN4 B13325318 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13325318
M. Wt: 239.07 g/mol
InChI Key: KGKLWARYCIVAPC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:

    Preparation of 3-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.

    Formation of 3-bromophenyl azide: The 3-bromoaniline is then converted to 3-bromophenyl azide by reaction with sodium nitrite and sodium azide.

    Cycloaddition Reaction: The 3-bromophenyl azide undergoes a cycloaddition reaction with an alkyne to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the triazole ring.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes essential for cancer cell survival . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2H-1,2,3-triazol-4-amine
  • 2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine
  • 2-(3-Fluorophenyl)-2H-1,2,3-triazol-4-amine

Uniqueness

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro- or fluoro-substituted analogs .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(3-bromophenyl)triazol-4-amine

InChI

InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)

InChI Key

KGKLWARYCIVAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=CC(=N2)N

Origin of Product

United States

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